molecular formula C10H10FNO2 B2370935 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 1823888-00-1

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B2370935
CAS No.: 1823888-00-1
M. Wt: 195.193
InChI Key: KMWOGVSPKWSVJJ-UHFFFAOYSA-N
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Description

“6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C10H10FNO2 . It is a derivative of tetrahydroquinoline, a class of compounds that are of interest in medicinal chemistry due to their presence in many biologically active molecules .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions. One common method is a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydroquinoline core with a fluorine atom at the 6-position and a carboxylic acid group at the 8-position . The exact structure can be determined using techniques such as NMR and X-ray crystallography .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions. The presence of the fluorine atom and the carboxylic acid group in “this compound” can influence the reactivity of the molecule and the types of reactions it can undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its molecular structure. For example, it is likely to be a solid at room temperature . Its exact melting point, boiling point, and other physical properties can be determined experimentally .

Scientific Research Applications

Chemical Resolution Processes

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been studied for its behavior in chemical resolution processes. One study focused on the resolution of its derivative, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), using tartaric acid derivatives and observed strong reaction kinetics and solvent dependence. This research proposed an economic resolution process incorporating a racemization step (Bálint et al., 2002). Another study used supercritical fluid extraction with carbon dioxide for separating FTHQ enantiomers, demonstrating an innovative approach to optical resolution (Kmecz et al., 2001).

Antibacterial and Anticancer Properties

The compound has also been evaluated for its potential antibacterial and anticancer properties. A synthesis and biological evaluation of related tetracyclic fluoroquinolones demonstrated notable in vitro antimicrobial and antiproliferative activities. These compounds showed promise as dual-acting anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).

Synthesis and Structural Analysis

Studies have also focused on the synthesis and structural analysis of compounds related to this compound. For example, research on the synthesis of certain quinolone derivatives highlighted the formation of diastereoisomeric salts and their purification processes (Ukrainets et al., 2006).

Photochemical Properties

The photochemistry of ciprofloxacin, a related compound, was investigated, revealing insights into the behavior of fluoroquinolones under light exposure. This study has implications for understanding the stability and reactivity of similar compounds in various environments (Mella et al., 2001).

Antimycobacterial Activity

Additionally, research on the antimycobacterial evaluation of newer 1,4-dihydro-6-fluoro-quinoline-3-carboxylic acids revealed significant activity against Mycobacterium tuberculosis, showcasing the potential of these compounds in treating tuberculosis (Senthilkumar et al., 2008).

Safety and Hazards

The safety and hazards associated with “6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” would depend on its specific physical and chemical properties. Based on similar compounds, it may be associated with certain hazards such as skin and eye irritation, and respiratory irritation . Detailed safety information should be available in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on “6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” could include further exploration of its synthesis, investigation of its biological activity, and development of derivatives with improved properties. Given the interest in tetrahydroquinolines in medicinal chemistry, this compound could potentially be a starting point for the development of new therapeutic agents .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h4-5,12H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWOGVSPKWSVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)C(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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